Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate: is an organic compound with a complex structure that includes a benzoate ester and a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate typically involves the reaction of 5-methoxynaphthalene-1-carboxylic acid with methyl 4-aminobenzoate. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be used in the study of enzyme interactions and as a probe to investigate biological pathways. Its structure allows it to interact with specific enzymes and receptors, making it useful in biochemical research.
Medicine: In medicine, this compound may have potential as a pharmaceutical intermediate. Its unique structure could be modified to create new drugs with specific therapeutic effects.
Industry: In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison: this compound is unique due to its specific structure, which includes both a benzoate ester and a naphthalene derivative. This combination of functional groups provides it with unique reactivity and potential applications compared to other similar compounds. For example, 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol have different functional groups and structural features, leading to different reactivity and applications.
Properties
IUPAC Name |
methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-18-8-4-5-15-16(18)6-3-7-17(15)21-19(22)13-9-11-14(12-10-13)20(23)25-2/h3-12H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYQWPHFIYTEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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